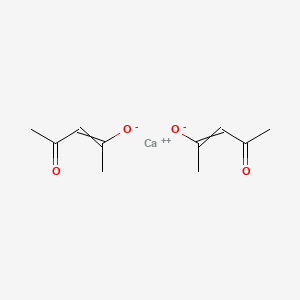

Calcium bis(4-oxopent-2-en-2-olate)

Description

BenchChem offers high-quality Calcium bis(4-oxopent-2-en-2-olate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium bis(4-oxopent-2-en-2-olate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H14CaO4 |

|---|---|

Molecular Weight |

238.29 g/mol |

IUPAC Name |

calcium;4-oxopent-2-en-2-olate |

InChI |

InChI=1S/2C5H8O2.Ca/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2 |

InChI Key |

QAZYYQMPRQKMAC-UHFFFAOYSA-L |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Calcium bis(4-oxopent-2-en-2-olate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium bis(4-oxopent-2-en-2-olate), commonly known as calcium acetylacetonate, is an organometallic compound with significant applications in materials science and chemical synthesis. Its utility as a precursor for calcium-containing materials, a catalyst, and a polymer additive stems from its distinct chemical and physical properties. This technical guide provides a comprehensive overview of the chemical properties of Calcium bis(4-oxopent-2-en-2-olate), including its structural, spectroscopic, and thermal characteristics. Detailed experimental protocols for its synthesis and analysis are also presented to support further research and development.

Chemical and Physical Properties

Calcium bis(4-oxopent-2-en-2-olate) is a white, powdered solid that is stable under normal conditions.[1][2] It is a coordination complex where a central calcium ion is chelated by two bidentate acetylacetonate ligands.[3] This chelation is crucial to its solubility in organic solvents and its volatility, which are key properties for its use in chemical vapor deposition (CVD) and sol-gel synthesis.[4]

Quantitative Data Summary

The key quantitative chemical and physical properties of Calcium bis(4-oxopent-2-en-2-olate) are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄CaO₄ | [1][5] |

| Molecular Weight | 238.29 g/mol | [1][5][6] |

| CAS Number | 19372-44-2 | [1] |

| Appearance | White powder | [1][4] |

| Melting Point | 270.4 °C | [1] |

| Decomposition Point | 277-284 °C | [1] |

| pH | 10.5 (10 g/L aq. solution at 20°C) | [1] |

| Solubility | Soluble in acidic water; Slightly soluble in methanol and water; Poorly soluble in ethanol and benzene. | [1][2] |

Structural and Spectroscopic Characterization

The structural and spectroscopic properties of Calcium bis(4-oxopent-2-en-2-olate) are fundamental to understanding its reactivity and behavior in various applications.

Crystal Structure

The hydrated form of Calcium bis(4-oxopent-2-en-2-olate), specifically cis-bis(acetylacetonato)diaquacalcium monohydrate, crystallizes in the monoclinic system with the P2₁/a space group. In this structure, the calcium ion is coordinated by two bidentate acetylacetonate ligands and two water molecules, forming stable six-membered chelate rings.[3]

Spectroscopic Analysis

The FT-IR spectrum of Calcium bis(4-oxopent-2-en-2-olate) is characterized by the absence of the strong C=O stretching vibration typically seen in the keto form of acetylacetone at around 1725 cm⁻¹. Instead, prominent absorption bands appear in the 1500-1600 cm⁻¹ region, which are attributed to the coupled C=O and C=C stretching vibrations of the chelate ring. This shift indicates the delocalization of electron density within the six-membered ring formed by the calcium ion and the bidentate ligand.[4]

In the ¹H NMR spectrum, two primary signals are expected. A sharp singlet for the methyl protons (CH₃) and another singlet for the methine proton (CH) of the chelate ring. The integration of these signals typically shows a 1:6 ratio, corresponding to the single methine proton and the twelve equivalent methyl protons of the two acetylacetonate ligands.[4] The exact chemical shifts can vary depending on the solvent used.[4]

The UV-Vis spectrum of Calcium bis(4-oxopent-2-en-2-olate) displays strong absorption bands in the ultraviolet region, generally below 350 nm. These absorptions are due to π → π* and n → π* electronic transitions within the delocalized π-system of the chelated acetylacetonate ligand. The Ca²⁺ ion itself does not exhibit d-d transitions due to its d⁰ electronic configuration.[4]

Thermal Properties and Decomposition

Calcium bis(4-oxopent-2-en-2-olate) exhibits distinct thermal behavior, which is critical for its application as a precursor in high-temperature synthesis processes. Commercial forms of the compound are often hydrated.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

Under a dynamic air atmosphere, the thermal decomposition of hydrated Calcium bis(4-oxopent-2-en-2-olate) proceeds through several stages:

-

45-105°C: Removal of adsorbed water, characterized by an endothermic peak.[7]

-

105-175°C: Loss of coordinated water molecules.[7] The compound is thermally stable up to 175°C.[7]

-

175-305°C and 305-635°C: Two distinct steps of chelate decomposition, leading to the formation of calcium carbonate (calcite).[7]

-

635-800°C: Decarboxylation of calcium carbonate to form calcium oxide.[7]

Reactivity and Synthesis

Calcium bis(4-oxopent-2-en-2-olate) is a versatile reagent in chemical synthesis. Its formation is typically an acid-base neutralization reaction where the weakly acidic acetylacetone reacts with a calcium source.[1][8] In aqueous media, the formation proceeds via a ligand substitution mechanism where the acetylacetonate anion displaces water molecules coordinated to the calcium ion.[3] It is known to react with strong oxidants.[1]

Experimental Protocols

Synthesis of Calcium bis(4-oxopent-2-en-2-olate)

This method involves the reaction of a calcium salt with acetylacetone in an aqueous solution.

Materials:

-

Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

-

2,4-pentanedione (acetylacetone, C₅H₈O₂)

-

Distilled water

-

Ammonium hydroxide (NH₄OH)

Procedure:

-

Dissolve 5 g (0.02 mol) of calcium nitrate tetrahydrate and 7 g (0.07 mol) of 2,4-pentanedione in 25 mL of distilled water.[7]

-

While stirring, add ammonium hydroxide dropwise to the solution until the pH reaches and is maintained at 9.[7]

-

A precipitate will form. Collect the precipitate by filtration.[7]

-

Wash the collected precipitate three times with distilled water.[7]

-

Dry the purified product.

This environmentally friendly method avoids the use of solvents.[1]

Materials:

-

A solid base (e.g., calcium hydroxide)

-

Acetylacetone

-

A calcium salt or metallic calcium

Procedure:

-

Grind the solid base and acetylacetone together in a mortar for a few minutes.[1]

-

Add the calcium source to the mixture.[1]

-

Continue grinding until a thin paste is formed, and then further grind into a stable powder to allow the solid-phase reaction to proceed.[1]

-

The unreacted material can be dissolved by soaking in water, and the final product is obtained by filtration.[1]

Analytical Techniques

Sample Preparation:

-

Dissolve the sample in deuterated dimethyl sulfoxide (DMSO-d₆).[7]

-

Add tetramethylsilane (TMS) as an internal standard.[7]

-

Transfer the solution to a 5 mm NMR tube for analysis.[7]

Instrumentation:

-

A high-resolution NMR spectrometer, such as a Bruker Avance 300, operating at 300 MHz for ¹H and 75 MHz for ¹³C resonance.[7]

Sample Preparation:

-

Place approximately 50 mg of the material into a platinum crucible.[7]

Instrumentation:

-

A simultaneous thermal analyzer, such as a Netsch STA 409C.[7]

-

Heat the sample in a dynamic air atmosphere up to the desired temperature (e.g., 1300°C).[7]

Applications

The unique properties of Calcium bis(4-oxopent-2-en-2-olate) make it a valuable compound in several fields:

-

Precursor for Materials Synthesis: It is a key precursor for producing various calcium-containing materials, including calcium oxide (CaO) and calcium carbonate (CaCO₃), through controlled thermal decomposition.[4]

-

Polymer Additive: It serves as a non-toxic and environmentally friendly heat stabilizer for polymers like polyvinyl chloride (PVC).[3]

-

Catalysis: It is used as a catalyst in various organic reactions.[9]

-

Metal-Organic Frameworks (MOFs): It is employed as a calcium source for the synthesis of MOFs, allowing for good control over the reaction.[4]

-

Polymer-Inorganic Hybrid Materials: It is a reagent in the synthesis of materials such as polycalciumphenylsiloxane.[4]

Conclusion

Calcium bis(4-oxopent-2-en-2-olate) is a compound with a rich set of chemical properties that are well-suited for a variety of applications in materials science and chemistry. Its defined thermal decomposition pathway, solubility characteristics, and well-understood spectroscopic signatures make it a reliable and versatile precursor and additive. The experimental protocols detailed in this guide provide a solid foundation for the synthesis and characterization of this important compound, facilitating its use in both academic research and industrial applications.

References

- 1. nanotrun.com [nanotrun.com]

- 2. nbinno.com [nbinno.com]

- 3. Calcium acetylacetonate | 19372-44-2 | Benchchem [benchchem.com]

- 4. Calcium bis(4-oxopent-2-en-2-olate) | Benchchem [benchchem.com]

- 5. Calcium acetylacetonate | C10H14CaO4 | CID 10999061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calcium;(E)-4-oxopent-2-en-2-olate | C10H14CaO4 | CID 53393541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. nanotrun.com [nanotrun.com]

- 9. Calcium Acetylacetonate (CaAcAc) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]

An In-depth Technical Guide to Calcium bis(4-oxopent-2-en-2-olate)

CAS Number: 19372-44-2

Synonyms: Calcium Acetylacetonate, Bis(2,4-pentanedionato)calcium, Ca(acac)₂

This technical guide provides a comprehensive overview of Calcium bis(4-oxopent-2-en-2-olate), a versatile organometallic compound with significant applications in polymer science, materials synthesis, and catalysis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

Calcium bis(4-oxopent-2-en-2-olate) is a white to off-white powder or crystalline solid. It is a coordination compound formed between a calcium ion (Ca²⁺) and two acetylacetonate ligands. The acetylacetonate ligand is a bidentate ligand that coordinates to the calcium ion through its two oxygen atoms, forming a stable six-membered chelate ring. This chelation enhances the thermal stability and solubility of the compound in organic solvents.[1][2] While it has limited solubility in water, it is soluble in polar organic solvents and acidic water.[2][3]

The compound often exists as a hydrate, and its thermal decomposition is a multi-step process involving the loss of adsorbed and coordinated water, followed by the decomposition of the chelate, and finally the formation of calcium oxide at high temperatures.[1][4][5]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄CaO₄ | [6][7][8][9] |

| Molecular Weight | 238.29 g/mol | [6][8] |

| Appearance | White to off-white powder/crystal | [2][6][10] |

| Melting Point | 175 °C (decomposes) | [6][11] |

| Density | 1.371 g/cm³ (at 20 °C) | [6][12] |

| Water Solubility | 11.9 g/L | [6] |

| Vapor Pressure | 0.01 Pa (at 25 °C) | [6] |

| Flash Point | 71.9 °C | [6] |

Synthesis of Calcium bis(4-oxopent-2-en-2-olate)

Several methods are employed for the synthesis of Calcium bis(4-oxopent-2-en-2-olate), primarily categorized into aqueous and non-aqueous routes.

Aqueous Synthesis

A common and cost-effective method involves the reaction of a calcium salt, such as calcium nitrate or calcium hydroxide, with acetylacetone in an aqueous medium.[13] The pH is typically adjusted to facilitate the deprotonation of acetylacetone and the subsequent chelation with the calcium ion.

Experimental Protocol: Aqueous Synthesis from Calcium Hydroxide

-

Preparation: A slurry of calcium hydroxide is prepared in deionized water.

-

Reaction: Acetylacetone is added dropwise to the calcium hydroxide slurry with constant stirring. The reaction is typically carried out at room temperature.

-

Precipitation: The product, Calcium bis(4-oxopent-2-en-2-olate), precipitates out of the solution.

-

Isolation: The precipitate is collected by filtration.

-

Purification: The collected solid is washed with water and then with a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials and byproducts.

-

Drying: The purified product is dried under vacuum to remove residual solvents.

Solid-Phase Synthesis

A more environmentally friendly approach is the solid-phase synthesis, which avoids the use of solvents.[14] This method involves the direct grinding of a solid base with acetylacetone, followed by the addition of a calcium source.[14]

Experimental Protocol: Solid-Phase Synthesis

-

Mixing: A solid base (e.g., sodium hydroxide) and acetylacetone are ground together in a mortar and pestle.

-

Addition of Calcium Source: A stoichiometric amount of a calcium salt (e.g., calcium chloride) is added to the mixture.

-

Grinding: The mixture is continuously ground until a uniform powder is obtained.

-

Reaction: The solid-state reaction proceeds to form Calcium bis(4-oxopent-2-en-2-olate).

-

Purification: The product can be purified by washing with a non-polar solvent to remove any organic impurities.

Caption: Comparative workflows for aqueous and solid-phase synthesis.

Analytical Characterization

A variety of analytical techniques are used to characterize the structure and purity of Calcium bis(4-oxopent-2-en-2-olate).

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is crucial for confirming the coordination of the acetylacetonate ligand to the calcium ion.[1][13] The characteristic C=O stretching vibration of the free ligand (around 1725 cm⁻¹) is absent in the complex. Instead, strong absorption bands appear in the 1600-1500 cm⁻¹ region, which are attributed to the coupled C=O and C=C stretching vibrations of the chelate ring, indicating electron delocalization.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In the ¹H NMR spectrum, two primary signals are expected: a singlet for the methyl protons (CH₃) and a singlet for the methine proton (CH) of the chelate ring.[1] The integration ratio of these signals is typically 6:1, corresponding to the twelve methyl protons and two methine protons of the two ligands.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum shows strong absorption bands in the UV region, typically below 350 nm.[1] These absorptions are due to π → π* and n → π* electronic transitions within the delocalized π-system of the chelated ligand.[1]

Thermal Analysis

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): TGA and DTA are used to study the thermal stability and decomposition of the compound. For the hydrated form, an initial weight loss below 150°C corresponds to the removal of adsorbed and coordinated water.[1][4] The decomposition of the anhydrous complex occurs at higher temperatures, in multiple steps, eventually yielding calcium oxide.[4][5]

Experimental Protocol: Thermal Analysis

-

Sample Preparation: A small, accurately weighed sample of Calcium bis(4-oxopent-2-en-2-olate) is placed in an alumina or platinum crucible.

-

Instrumentation: The analysis is performed using a simultaneous TGA/DTA instrument.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., dynamic air or nitrogen).

-

Data Acquisition: The weight loss (TGA) and temperature difference (DTA) are recorded as a function of temperature.

-

Data Analysis: The resulting curves are analyzed to determine the temperatures of dehydration, decomposition, and phase transitions.

References

- 1. Calcium bis(4-oxopent-2-en-2-olate) | Benchchem [benchchem.com]

- 2. CAS 19372-44-2: 2,4-Pentanedione, ion(1-), calcium salt (2… [cymitquimica.com]

- 3. belikechem.com [belikechem.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. researchgate.net [researchgate.net]

- 6. Cas 19372-44-2,Calcium acetylacetonate | lookchem [lookchem.com]

- 7. calcium bis(4-oxopent-2-en-2-olate) | 19372-44-2 | Buy Now [molport.com]

- 8. Calcium acetylacetonate | C10H14CaO4 | CID 10999061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Calcium Acetylacetonate (CaAcAc) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]

- 11. Calcium acetylacetonate | 19372-44-2 [chemicalbook.com]

- 12. 19372-44-2 | CAS DataBase [m.chemicalbook.com]

- 13. Calcium acetylacetonate | 19372-44-2 | Benchchem [benchchem.com]

- 14. nanotrun.com [nanotrun.com]

Synthesis and Characterization of Calcium bis(4-oxopent-2-en-2-olate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium bis(4-oxopent-2-en-2-olate), commonly known as calcium acetylacetonate (Ca(acac)₂), is a coordination complex with significant applications in various scientific and industrial fields. Its utility as a precursor for the synthesis of calcium-containing materials, such as calcium oxide (CaO) and calcium carbonate (CaCO₃), and its role in the formation of metal-organic frameworks (MOFs) make it a compound of considerable interest.[1] This technical guide provides a comprehensive overview of the synthesis and detailed characterization of Calcium bis(4-oxopent-2-en-2-olate), presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key processes.

Introduction

Calcium bis(4-oxopent-2-en-2-olate) is a metal complex where a central calcium ion (Ca²⁺) is coordinated by two bidentate acetylacetonate ligands. The acetylacetonate ligand, derived from the deprotonation of acetylacetone, forms a stable six-membered chelate ring with the calcium ion. This chelation enhances the thermal stability and solubility of the compound in organic solvents, making it a versatile precursor for various applications, including chemical vapor deposition (CVD) and sol-gel synthesis.[1]

Synthesis of Calcium bis(4-oxopent-2-en-2-olate)

The synthesis of Calcium bis(4-oxopent-2-en-2-olate) can be achieved through several methods, primarily involving the reaction of a calcium salt with acetylacetone. The choice of the calcium source and reaction medium can influence the purity and yield of the final product.

Synthesis Workflow

Caption: General workflow for the synthesis of Calcium bis(4-oxopent-2-en-2-olate).

Experimental Protocols

Protocol 1: Synthesis from Calcium Hydroxide

This protocol is adapted from a method utilizing calcium hydroxide as the calcium source.

-

Preparation of Reactants: In a flask, add acetylacetone to methanol. The molar ratio of acetylacetone to calcium hydroxide should be approximately 2.05:1.

-

Reaction: To the acetylacetone-methanol mixture, add freshly prepared calcium hydroxide.

-

Reflux: Heat the mixture to reflux and maintain for a specified period to ensure complete reaction.

-

Isolation: After the reaction is complete, cool the mixture and collect the precipitate by suction filtration.

-

Purification: Wash the collected solid with methanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in an oven at a controlled temperature (e.g., 90°C) to obtain the final Calcium bis(4-oxopent-2-en-2-olate).

Protocol 2: Synthesis from Calcium Chloride

This protocol outlines the synthesis starting from calcium chloride.

-

Preparation of Calcium Hydroxide: Prepare an aqueous solution of calcium chloride and an aqueous solution of sodium hydroxide. Mix the two solutions to precipitate calcium hydroxide. Filter the precipitate.

-

Reaction Mixture: In a separate flask, dissolve an excess of acetylacetone (2-5% more than the stoichiometric amount) in methanol.

-

Reaction: Add the freshly prepared calcium hydroxide precipitate to the acetylacetone-methanol solution.

-

Reflux: Heat the mixture to reflux for approximately one hour.

-

Isolation and Purification: After cooling, filter the reaction mixture to collect the product. Wash the filter cake with a small amount of methanol.

-

Drying: Dry the product at 90°C for 5 hours to yield Calcium bis(4-oxopent-2-en-2-olate).

Characterization of Calcium bis(4-oxopent-2-en-2-olate)

A variety of analytical techniques are employed to confirm the identity and purity of the synthesized Calcium bis(4-oxopent-2-en-2-olate).

Characterization Workflow

Caption: Workflow for the characterization of Calcium bis(4-oxopent-2-en-2-olate).

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Calcium bis(4-oxopent-2-en-2-olate) is a key indicator of the coordination of the acetylacetonate ligand to the calcium ion. The absence of the strong C=O stretching vibration, typically observed around 1725 cm⁻¹ in the keto form of acetylacetone, is a significant feature.[1] Instead, prominent bands appear in the 1600-1500 cm⁻¹ region, which are attributed to the coupled C=O and C=C stretching vibrations within the chelate ring.[1]

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O and C=C stretching (coupled) | 1600 - 1500 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides insight into the proton environments within the molecule. For Calcium bis(4-oxopent-2-en-2-olate), two primary signals are expected.[1]

| Proton Type | Signal | Integration Ratio |

| Methyl protons (CH₃) | Singlet | 6 |

| Methine proton (CH) | Singlet | 1 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the complex. Since the Ca²⁺ ion has a d⁰ electronic configuration and does not exhibit d-d transitions, the observed absorptions are primarily associated with the acetylacetonate ligand. Strong absorption bands are typically observed in the ultraviolet region (below 350 nm), corresponding to π → π* and n → π* electronic transitions within the delocalized π-system of the chelated ligand.[1]

| Transition Type | Wavelength Range (nm) |

| π → π* and n → π* | < 350 |

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to investigate the thermal stability and decomposition pathway of Calcium bis(4-oxopent-2-en-2-olate), which often exists in a hydrated form. The decomposition typically occurs in multiple stages.[2][3]

| Temperature Range (°C) | Process | Mass Loss (%) |

| 46 - 105 | Release of adsorbed water | ~15 |

| 105 - 175 | Release of coordinated water | ~3.2 |

| 175 - 305 | First stage of chelate decomposition | - |

| 305 - 635 | Second stage of chelate decomposition, formation of calcite | - |

| 635 - 800 | Decarboxylation of calcite to form calcium oxide | ~17.7 |

| > 800 | Oxidation of amorphous carbon residue | ~3.4 |

Thermal Decomposition Pathway

Caption: Thermal decomposition pathway of hydrated Calcium bis(4-oxopent-2-en-2-olate).

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of Calcium bis(4-oxopent-2-en-2-olate). The outlined experimental protocols offer practical guidance for its preparation, while the tabulated characterization data provides a clear summary of its key analytical features. The visualized workflows for synthesis, characterization, and thermal decomposition offer a readily understandable representation of these critical processes. This comprehensive information is intended to be a valuable resource for researchers and professionals working with this versatile coordination complex.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Calcium Acetylacetonate

This technical guide provides a comprehensive overview of calcium acetylacetonate, including its chemical properties, synthesis methodologies, and various applications. The information is intended for professionals in research, science, and drug development who require a detailed understanding of this versatile compound.

Core Chemical and Physical Properties

Calcium acetylacetonate, also known as calcium 2,4-pentanedionate or Ca(acac)₂, is an organometallic compound where a calcium ion is chelated by two acetylacetonate ligands.[1] It is a versatile chemical with applications ranging from a heat stabilizer in polymers to a catalyst in organic synthesis.[2][3]

Molecular Formula and Weight

The chemical formula and molecular weight of calcium acetylacetonate can be presented for both its anhydrous and hydrated forms. The most common form is the anhydrous compound.

| Property | Value | Source |

| Chemical Formula (Anhydrous) | C₁₀H₁₄CaO₄ | [4][5][6] |

| Molecular Weight (Anhydrous) | 238.29 g/mol | [4][5] |

| Linear Formula | Ca(C₅H₇O₂)₂ | |

| Synonyms | Calcium bis(acetylacetonate), Bis(2,4-pentanedionato)calcium(II) | [5] |

Note: Some sources may list the formula as C₅H₇CaO₂⁺ with a molecular weight of approximately 139.19 g/mol , which represents the calcium cation with a single acetylacetonate ligand.[1][7][8]

Physical and Chemical Characteristics

Calcium acetylacetonate is typically a white to cream-colored crystalline powder.[2][9] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Appearance | White powder or crystals | [2][5] |

| Melting Point | >280 °C (decomposes) | [5] |

| Solubility | Poorly soluble in water and common organic solvents like ethanol and benzene; soluble in methanol.[10][11] | |

| Stability | Stable under normal conditions but can react with strong oxidants.[10] | |

| CAS Number | 19372-44-2 | [1][7][8] |

Synthesis and Experimental Protocols

The synthesis of calcium acetylacetonate can be achieved through various methods, including aqueous-based routes, non-aqueous approaches, and solid-state reactions.

Aqueous-Based Synthesis from Calcium Nitrate

This common method involves the direct reaction of a calcium salt with acetylacetone in an aqueous solution.[1]

Protocol:

-

An aqueous solution of calcium nitrate tetrahydrate is prepared.[1]

-

2,4-pentanedione (acetylacetone) is mixed with the calcium nitrate solution.[1]

-

Ammonium hydroxide is added dropwise to the solution to raise the pH to approximately 9, which leads to the precipitation of calcium acetylacetonate dihydrate.[1]

-

The resulting precipitate is collected and washed with distilled water.[1]

Non-Aqueous Synthesis using Methanol

This approach utilizes methanol as a dispersant and is reported to result in high yields.[1][12]

Protocol:

-

Freshly prepared calcium hydroxide is dispersed in methanol.[1]

-

Excess acetylacetone (2-5%) is added to the methanol dispersion.[12]

-

The mixture undergoes a reflux reaction for 1-2 hours.[1][12]

-

After the reaction is complete, the product is isolated by filtration.[12]

-

The filter cake is washed with methanol and dried at 90°C to obtain the final product.[12]

Solid-State Synthesis by Grinding

Mechanochemical or solid-state synthesis is an environmentally friendly alternative that minimizes or eliminates the use of solvents.[1]

Protocol:

-

Solid calcium hydroxide is mixed with fumed silica and β-cyclodextrin to create a mixture.[13]

-

Acetylacetone is added dropwise to the solid mixture while continuously stirring or grinding.[13]

-

The reaction proceeds via mechanical energy to form the crude calcium acetylacetonate product.[1][14]

-

The crude product is then crushed to obtain the finished calcium acetylacetonate.[14]

Key Applications

Calcium acetylacetonate has a wide range of industrial applications, primarily driven by its thermal stability and catalytic activity.

-

Heat Stabilizer for Polymers : It is most commonly used as a heat stabilizer for halogenated polymers, especially PVC.[6][7][8] It can improve the thermal stability and weather resistance of plastics.[2]

-

Catalyst in Chemical Synthesis : It serves as a catalyst in various chemical reactions, including the synthesis of organic compounds, polymers, and pharmaceutical active ingredients.[2]

-

Cross-linking Agent and Hardening Accelerant : It is used as a cross-linking agent and a resin hardening accelerant.[3][7]

-

Additives for Resins and Rubbers : It functions as an additive in resins and rubbers.[3][7]

-

Film Production : It is a former agent in the production of superconducting films, heat-reflecting glass films, and transparent conductive films.[11][15]

-

Antimicrobial Research : Acetylacetonate complexes have been studied for their antimicrobial properties, suggesting potential applications in drug development.[16]

Visualized Workflows and Relationships

Synthesis Workflows

The following diagrams illustrate the general workflows for the synthesis of calcium acetylacetonate.

Caption: Aqueous synthesis workflow.

Caption: Non-aqueous synthesis workflow.

Application Spectrum

This diagram shows the logical relationships between the core properties of calcium acetylacetonate and its various applications.

Caption: Logical relationship of applications.

References

- 1. Calcium acetylacetonate | 19372-44-2 | Benchchem [benchchem.com]

- 2. Calcium Acetylacetonate (CaAcAc) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]

- 3. ACAC | Cas 19372-44-2 | Connect Chemicals [connectchemicals.com]

- 4. Calcium acetylacetonate | C10H14CaO4 | CID 10999061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. Quzhou Weirong Pharmaceutical & Chemical Co., Ltd--Calcium acetylacetonate19372-44-2 [qzweirong.com]

- 7. Calcium acetylacetonate CAS 19372-44-2 - Chemical Supplier Unilong [unilongindustry.com]

- 8. Calcium acetylacetonate | 19372-44-2 [chemicalbook.com]

- 9. Calcium Acetylacetonate: Your Trusted suppliers for Quality [kosnature.com]

- 10. nbinno.com [nbinno.com]

- 11. Calcium Acetylacetonate, Ca Acetylacetonate CAS 19372-44-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 12. CN102898294A - Preparation method for calcium acetylacetonate - Google Patents [patents.google.com]

- 13. Calcium acetylacetonate, preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN113149821A - Calcium acetylacetonate and preparation method thereof - Google Patents [patents.google.com]

- 15. nanotrun.com [nanotrun.com]

- 16. unn.edu.ng [unn.edu.ng]

The Solubility Profile of Calcium bis(4-oxopent-2-en-2-olate) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Calcium bis(4-oxopent-2-en-2-olate), also known as calcium acetylacetonate (Ca(acac)₂). While precise quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, this document consolidates the existing qualitative information and furnishes detailed experimental protocols for its determination. This guide is intended to empower researchers to generate specific solubility data tailored to their experimental needs and to provide a foundational understanding of the solubility characteristics of this versatile organometallic compound.

Introduction

Calcium bis(4-oxopent-2-en-2-olate) is a coordination complex widely utilized in various chemical applications, including as a catalyst, a stabilizer for polymers, and a precursor for the synthesis of advanced materials.[1][2] Its utility is often dictated by its solubility in non-aqueous media. A thorough understanding of its solubility profile in different organic solvents is therefore crucial for optimizing reaction conditions, developing new formulations, and advancing its application in diverse fields, including pharmaceuticals.

Solubility of Calcium bis(4-oxopent-2-en-2-olate): A Qualitative Overview

Calcium bis(4-oxopent-2-en-2-olate) is generally described as being soluble in organic solvents, with limited solubility in water.[1] The available literature provides a qualitative assessment of its solubility in several common organic solvents. This information is summarized in the table below. It is important to note that terms like "soluble" and "slightly soluble" are not precise and the actual solubility can be influenced by factors such as temperature, pressure, and the presence of impurities.

Table 1: Qualitative Solubility of Calcium bis(4-oxopent-2-en-2-olate) in Various Solvents

| Solvent | Solubility Description | Source(s) |

| Methanol | Easily soluble / Soluble | [3][4][5] |

| Ethanol | Hardly soluble / Completely soluble | [3][5] |

| Benzene | Hardly soluble | [3] |

| Acetone | Completely soluble | [5] |

| Dimethylformamide (DMF) | Slightly soluble | [5] |

| Dimethyl sulfoxide (DMSO) | Completely soluble | [5] |

| Water | Slightly soluble / Limited solubility | [1][4][6] |

| Hexane | Insoluble | [5] |

Note: The conflicting descriptions for ethanol highlight the qualitative nature of the available data and underscore the need for quantitative experimental determination.

Experimental Protocols for Quantitative Solubility Determination

To address the gap in quantitative data, this section provides detailed methodologies for determining the solubility of Calcium bis(4-oxopent-2-en-2-olate) in organic solvents. Two common and effective methods are described: the gravimetric method and the UV-Visible spectrophotometry method.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility.[7][8] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

-

Calcium bis(4-oxopent-2-en-2-olate)

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer with hotplate

-

Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.45 µm or smaller)

-

Glass vials with screw caps

-

Oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Calcium bis(4-oxopent-2-en-2-olate) to a known volume or mass of the chosen organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or on a magnetic stirrer and agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microcrystals.

-

-

Determination of Solute Mass:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The decomposition point of Calcium bis(4-oxopent-2-en-2-olate) is around 277-284 °C, so a lower temperature (e.g., 80-100 °C) should be used.[4]

-

Once the solvent is fully evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dry solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final constant mass of the vial with the dry solute minus the initial mass of the empty vial.

-

The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved solute.

-

Solubility can then be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent (if the density of the solvent at the experimental temperature is known).

-

UV-Visible Spectrophotometry Method

This method is suitable if Calcium bis(4-oxopent-2-en-2-olate) exhibits a characteristic absorbance in the UV-Visible spectrum in the chosen solvent.[9][10] It requires the creation of a calibration curve.

Materials and Equipment:

-

UV-Visible spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

-

Calcium bis(4-oxopent-2-en-2-olate)

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer

-

Syringe filters

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of Calcium bis(4-oxopent-2-en-2-olate) of a known concentration in the desired solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of Calcium bis(4-oxopent-2-en-2-olate) in the same solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

After filtration, accurately dilute a known volume of the saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., mol/L or g/L).

-

Visualizing Experimental and Logical Frameworks

To further aid in the understanding of the experimental process and the factors influencing solubility, the following diagrams are provided.

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of Calcium bis(4-oxopent-2-en-2-olate).

Factors Influencing Solubility

Caption: Key factors influencing the solubility of Calcium bis(4-oxopent-2-en-2-olate) in organic solvents.

Conclusion

References

- 1. Calcium Acetylacetonate (CaAcAc) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]

- 2. americanelements.com [americanelements.com]

- 3. Calcium Acetylacetonate, Ca Acetylacetonate CAS 19372-44-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. nanotrun.com [nanotrun.com]

- 5. unn.edu.ng [unn.edu.ng]

- 6. xat.hk [xat.hk]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. researchgate.net [researchgate.net]

- 10. solubilityofthings.com [solubilityofthings.com]

Thermal decomposition pathway of calcium acetylacetonate

An In-depth Technical Guide to the Thermal Decomposition Pathway of Calcium Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium acetylacetonate, Ca(C₅H₇O₂)₂, is a coordination complex that serves as a versatile precursor and additive in various fields, including materials science and polymer chemistry.[1][2] It is recognized as a non-toxic and environmentally friendly alternative to traditional heavy metal-based stabilizers.[1] A thorough understanding of its thermal decomposition pathway is critical for its application in processes such as chemical vapor deposition (CVD), sol-gel synthesis, and the fabrication of calcium-containing nanomaterials.[2] This guide provides a comprehensive overview of the thermal degradation of calcium acetylacetonate, detailing the multi-step decomposition process, key intermediates, and final products. The influence of the surrounding atmosphere on the decomposition mechanism is also discussed.

Thermal Decomposition Pathway

The thermal decomposition of hydrated calcium acetylacetonate, Ca(C₅H₇O₂)₂·nH₂O, in a dynamic air atmosphere is a multi-step process that occurs over a wide temperature range.[3][4] The process can be broadly categorized into dehydration, chelate decomposition, decarboxylation of an intermediate, and oxidation of carbon residue.[3][4]

Dehydration

The initial phase of decomposition involves the loss of water molecules. This occurs in two distinct stages:

-

Release of Adsorbed Water: Physisorbed water is removed at relatively low temperatures, typically in the range of 46–105°C.[3][4]

-

Release of Coordinated Water: Water molecules directly coordinated to the calcium ion are expelled at higher temperatures, between 105°C and 175°C.[1][3]

Chelate Decomposition

Following complete dehydration, the anhydrous calcium acetylacetonate structure begins to decompose. This is the most complex stage of the process and involves the breakdown of the organic acetylacetonate ligands. In an air atmosphere, this decomposition starts at approximately 175°C and proceeds in two main steps, leading to the formation of calcium carbonate (CaCO₃) in the calcite phase.[1][3] Possible oxidation products of the acetylacetonate ligand include carbon monoxide, acetone, and acetic acid.[4]

Decarboxylation

The calcium carbonate intermediate formed during chelate decomposition is stable up to higher temperatures.[1] Decarboxylation occurs in the temperature range of 635°C to 800°C, resulting in the formation of the final solid product, calcium oxide (CaO).[1][3]

Oxidation of Carbon Residue

Under conditions of incomplete oxidation during the chelate decomposition, traces of amorphous carbon can be deposited as a residue.[1] This carbonaceous residue is slowly oxidized and removed at temperatures above 800°C.[1][3]

The overall thermal decomposition pathway in a dynamic air atmosphere can be summarized by the following reaction scheme[3]: Ca(C₅H₇O₂)₂·nH₂O → Ca(C₅H₇O₂)₂ → CaCO₃ → CaO

Below is a diagram illustrating the sequential steps of the decomposition process.

Quantitative Data Summary

The thermal decomposition of calcium acetylacetonate n-hydrate has been quantitatively analyzed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The key thermal events in a dynamic air atmosphere are summarized below.

| Temperature Range (°C) | Process | Resulting Solid Phase(s) | Mass Loss (%) |

| 46 - 105 | Dehydration (Adsorbed H₂O) | Anhydrous Ca(C₅H₇O₂)₂ | ~15.0 |

| 105 - 175 | Dehydration (Coordinated H₂O) | Anhydrous Ca(C₅H₇O₂)₂ | ~3.2 |

| 175 - 305 | First Step of Chelate Decomposition | Amorphous Intermediate | Not specified |

| 305 - 635 | Second Step of Chelate Decomposition | Calcium Carbonate (CaCO₃) | Not specified |

| 635 - 800 | Decarboxylation of CaCO₃ | Calcium Oxide (CaO) | ~17.7 |

| > 800 | Oxidation of Amorphous Carbon | Calcium Oxide (CaO) | ~3.4 |

| Data sourced from references[3][4]. Total mass loss reported as approximately 80%. |

Influence of Atmosphere

The composition of the surrounding atmosphere significantly impacts the thermal decomposition pathway.[1]

-

Oxidative Atmosphere (e.g., Air): Decomposition is an oxidative process. The breakdown of the chelate structure begins at a lower temperature (around 175°C).[1]

-

Inert Atmosphere (e.g., Nitrogen, Argon): Decomposition is a purely thermal degradation (pyrolysis). The onset of decomposition to form calcium carbonate is delayed to a much higher temperature range of 450-550°C.[1]

The subsequent decarboxylation of calcium carbonate to calcium oxide occurs at comparable high temperatures (around 710-750°C) in both types of atmospheres.[1]

Experimental Protocols

The investigation of the thermal decomposition of calcium acetylacetonate typically involves a combination of analytical techniques to characterize the thermal events, intermediates, and final products.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

This is the primary technique used to study the thermal stability and decomposition profile.

-

Objective: To measure the change in mass of a sample as a function of temperature and to detect exothermic and endothermic transitions.

-

Instrumentation: A simultaneous TGA/DTA instrument.

-

Methodology:

-

A small amount of the calcium acetylacetonate n-hydrate sample (typically 1-10 mg) is placed into an appropriate sample pan (e.g., alumina or platinum).

-

The sample is heated in the TGA furnace from room temperature to a final temperature (e.g., 1300°C) at a constant heating rate (e.g., 10°C/min).[2]

-

A dynamic atmosphere (e.g., air or nitrogen) is maintained at a constant flow rate (e.g., 25 mL/min) throughout the experiment.[5]

-

The mass of the sample (TGA curve), the rate of mass change (DTG curve), and the temperature difference between the sample and a reference (DTA curve) are recorded continuously.[2]

-

The resulting curves are analyzed to identify the temperature ranges of decomposition steps, corresponding mass losses, and the nature of the thermal events (endothermic or exothermic).[3]

-

In-situ X-Ray Diffraction (XRD)

This technique is used to identify the crystalline phases present in the solid residue at various stages of decomposition.

-

Objective: To determine the crystal structure of the solid products formed at different temperatures.

-

Methodology:

-

The sample is placed on a high-temperature stage within an X-ray diffractometer.

-

An initial XRD pattern is collected at room temperature.

-

The sample is heated to specific temperatures corresponding to the end of thermal events observed in the TGA/DTA analysis (e.g., 175°C, 600°C, 800°C).[3]

-

At each target temperature, the heating is paused, and an XRD pattern is collected.

-

The obtained diffraction patterns are compared with standard diffraction databases (e.g., JCPDS) to identify the crystalline phases, such as Ca(C₅H₇O₂)₂, CaCO₃ (calcite), and CaO.[1][3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify functional groups and confirm the coordination of the acetylacetonate ligand and the formation of intermediate species.

-

Objective: To monitor changes in chemical bonding during the decomposition process.

-

Methodology:

-

Samples are prepared by interrupting the thermal treatment at various temperatures.

-

The solid residues are mixed with KBr and pressed into pellets.

-

FTIR spectra are recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

The spectra are analyzed to identify characteristic vibrational bands for the acetylacetonate ligand, carbonate (CO₃²⁻), and other species.[4]

-

The logical workflow for a comprehensive thermal analysis is depicted in the diagram below.

Conclusion

The thermal decomposition of calcium acetylacetonate is a well-defined, multi-step process initiated by dehydration, followed by the oxidative decomposition of the organic chelate to form an intermediate calcium carbonate phase. This intermediate subsequently undergoes decarboxylation at higher temperatures to yield the final product, calcium oxide. The entire process is accompanied by the evolution of gaseous products and, under certain conditions, the formation of a carbon residue that oxidizes at very high temperatures. The decomposition pathway is highly sensitive to the atmospheric conditions, with significantly different onset temperatures for chelate breakdown in oxidative versus inert environments. A comprehensive analysis using techniques such as TGA/DTA, in-situ XRD, and FTIR is essential for fully elucidating the transformation pathway. This detailed understanding is crucial for controlling and optimizing processes where calcium acetylacetonate is used as a precursor for the synthesis of advanced materials.

References

- 1. Calcium acetylacetonate | 19372-44-2 | Benchchem [benchchem.com]

- 2. Figure 3 from Thermal decomposition of calcium(II) bis(acetylacetonate) n-hydrate | Semantic Scholar [semanticscholar.org]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. researchgate.net [researchgate.net]

- 5. Characterization and thermogravimetric analysis of lanthanide hexafluoroacetylacetone chelates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of Calcium bis(4-oxopent-2-en-2-olate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Calcium bis(4-oxopent-2-en-2-olate), also known as calcium acetylacetonate. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Calcium bis(4-oxopent-2-en-2-olate) is a versatile coordination compound with applications as a catalyst, a precursor for material synthesis, and a stabilizer in various chemical formulations. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation in these applications.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of Calcium bis(4-oxopent-2-en-2-olate) were acquired in deuterated dimethyl sulfoxide (DMSO-d6). The data presented below are interpreted from publicly available spectral images. Due to the nature of the data source, the chemical shifts are estimations and should be considered as such. For precise quantitative analysis, it is recommended to acquire spectra under calibrated in-house conditions.

¹H NMR Spectral Data

The ¹H NMR spectrum is characterized by two main signals, indicative of the symmetric nature of the acetylacetonate ligand coordinated to the calcium ion.

| Chemical Shift (δ) ppm (Estimated) | Multiplicity | Assignment |

| ~5.0 | Singlet | Methine proton (CH) |

| ~1.8 | Singlet | Methyl protons (CH₃) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum displays three distinct signals, corresponding to the carbonyl carbon, the methine carbon, and the methyl carbons of the acetylacetonate ligand.

| Chemical Shift (δ) ppm (Estimated) | Assignment |

| ~188 | Carbonyl carbon (C=O) |

| ~98 | Methine carbon (CH) |

| ~26 | Methyl carbon (CH₃) |

Experimental Protocols

The following provides a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of organometallic compounds like Calcium bis(4-oxopent-2-en-2-olate).

Sample Preparation

-

Dissolution: Approximately 10-20 mg of Calcium bis(4-oxopent-2-en-2-olate) is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

Filtration: The solution is filtered through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (zg30 or similar).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (zgpg30 or similar).

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Visualizations

Structural Diagram

The following diagram illustrates the chemical structure of Calcium bis(4-oxopent-2-en-2-olate).

Experimental Workflow: Synthesis of Polycalciumphenylsiloxane

Calcium bis(4-oxopent-2-en-2-olate) serves as a key precursor in the synthesis of advanced materials. The following diagram outlines the workflow for the synthesis of polycalciumphenylsiloxane.[1]

References

FT-IR spectroscopy of the acetylacetonate ligand in calcium complexes

An In-depth Technical Guide to the FT-IR Spectroscopy of the Acetylacetonate Ligand in Calcium Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for characterizing the functional groups and bonding within molecules. In the field of coordination chemistry and drug development, it is instrumental for verifying the synthesis of metal-ligand complexes and elucidating the nature of the coordination bond. This guide focuses on the application of FT-IR spectroscopy to study calcium complexes featuring the acetylacetonate (acac) ligand.

The acetylacetonate anion, derived from the deprotonation of acetylacetone (2,4-pentanedione), is a versatile bidentate ligand that forms stable chelate complexes with a wide range of metal ions, including calcium (Ca²⁺). The coordination of the acac ligand to a metal center induces significant changes in the vibrational modes of its C=O and C=C bonds, which can be precisely monitored using FT-IR spectroscopy. Analysis of these spectral shifts provides critical insights into the formation of the Ca-O bond and the delocalization of π-electrons within the six-membered chelate ring.

Experimental Protocols

Detailed methodologies for the synthesis of calcium acetylacetonate and its subsequent FT-IR analysis are provided below.

Synthesis of Calcium Acetylacetonate [Ca(acac)₂]

This protocol is adapted from established methods for the synthesis of metal acetylacetonates.[1][2] The procedure involves the reaction of a calcium salt with acetylacetone in the presence of a base.

Materials:

-

Calcium chloride (CaCl₂) or Calcium hydroxide [Ca(OH)₂]

-

Acetylacetone (Hacac)

-

Sodium hydroxide (NaOH) (if starting from CaCl₂)

-

Methanol

-

Distilled water

Procedure:

-

Preparation of Calcium Hydroxide (if applicable): If starting with calcium chloride, first prepare a fresh precipitate of calcium hydroxide. Dissolve CaCl₂ in distilled water to create an aqueous solution. In a separate beaker, prepare an aqueous solution of sodium hydroxide. Slowly add the NaOH solution to the CaCl₂ solution with constant stirring to precipitate calcium hydroxide. Filter the resulting white precipitate and wash with distilled water to remove residual salts.[1]

-

Reaction: Suspend the freshly prepared calcium hydroxide (or commercial Ca(OH)₂) in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[1]

-

Add a stoichiometric excess of acetylacetone to the methanolic suspension. The typical molar ratio of Ca²⁺ to Hacac is 1:2.

-

Reflux: Heat the reaction mixture to reflux for approximately 1-2 hours with continuous stirring. The reaction progress can be monitored by the dissolution of the calcium hydroxide.[1]

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to facilitate the precipitation of the product.

-

Collect the white crystalline product, calcium acetylacetonate, by vacuum filtration.

-

Purification: Wash the filter cake with small portions of cold methanol to remove unreacted starting materials.

-

Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 90°C) to yield the anhydrous calcium acetylacetonate complex.[1]

FT-IR Spectroscopic Analysis

The following protocol outlines the preparation of a solid sample for FT-IR analysis using the potassium bromide (KBr) pellet method, a common technique for obtaining high-quality spectra of solid compounds.[3][4]

Materials:

-

Dried calcium acetylacetonate sample

-

FT-IR grade Potassium Bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Pellet press apparatus

Procedure:

-

Grinding: Place approximately 1-2 mg of the synthesized Ca(acac)₂ complex into a clean, dry agate mortar. Add approximately 100-200 mg of dry KBr powder.[3]

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to less than the wavelength of the IR radiation to minimize scattering effects.[4]

-

Pellet Formation: Transfer the powder into the collar of a pellet press. Distribute the powder evenly.

-

Place the collar into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.

-

Analysis: Carefully remove the pellet from the press and place it in the sample holder of the FT-IR spectrometer.

-

Spectrum Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Collect a sufficient number of scans (e.g., 32 or 64) to ensure a good signal-to-noise ratio. A background spectrum of the empty sample chamber should be recorded and automatically subtracted from the sample spectrum.

Data Presentation and Interpretation

The coordination of the acetylacetonate ligand to the Ca²⁺ ion results in a characteristic FT-IR spectrum. In the free ligand, acetylacetone exists in a keto-enol tautomeric equilibrium, showing sharp C=O stretching bands for the keto form (~1725 and 1707 cm⁻¹) and a broad, strong ν(C=O) band for the enol form (~1620 cm⁻¹).[5] Upon deprotonation and chelation to a metal ion, the π-electron density in the O-C-C-C-O backbone becomes delocalized. This leads to the disappearance of the individual C=O and C=C stretching bands and the appearance of new, strong, coupled vibrational bands at lower frequencies.[6]

The table below summarizes the principal FT-IR absorption bands for the acetylacetonate ligand coordinated to calcium. The assignments are based on comparisons with closely related alkaline earth metal acetylacetonates and other divalent metal acetylacetonate complexes.[5][7][8]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Notes |

| ~2990 - 2920 | Weak | ν(C-H) of CH₃ groups | Characteristic stretching vibrations for methyl groups.[8] |

| ~1575 | Strong | νₐₛ(C=O) + ν(C=C) | Primarily antisymmetric C=O stretching, strongly coupled with C=C stretching. This is a key indicator of chelation and delocalization within the ring.[5][8] |

| ~1520 | Strong | νₛ(C=C) + ν(C=O) | Primarily symmetric C=C stretching, coupled with C=O stretching. The separation between this and the ~1575 cm⁻¹ band reflects the nature of the M-O bond.[5][8] |

| ~1420 | Medium | δₐₛ(CH₃) | Asymmetric bending (deformation) of the methyl groups. |

| ~1355 | Medium | δₛ(CH₃) | Symmetric bending (deformation) of the methyl groups. |

| ~1250 | Medium | ν(C-CH₃) + δ(C-H) | A mixed band involving the stretching of the C-CH₃ bond and the in-plane bending of the central C-H bond. |

| ~1020 | Medium | ρ(CH₃) | Rocking vibration of the methyl groups. |

| ~930 | Medium | ν(C-CH₃) | C-CH₃ stretching vibration.[8] |

| ~770 | Medium | π(C-H) | Out-of-plane C-H bending vibration. |

| ~650 - 400 | Weak-Medium | ν(Ca-O) + Ring Deformation | This region contains the crucial Calcium-Oxygen stretching vibrations, often coupled with deformations of the entire chelate ring.[7] |

ν = stretching; δ = in-plane bending; ρ = rocking; π = out-of-plane bending; s = symmetric; as = antisymmetric.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental and logical relationships.

Caption: Experimental workflow for the synthesis and FT-IR analysis of calcium acetylacetonate.

References

- 1. CN102898294A - Preparation method for calcium acetylacetonate - Google Patents [patents.google.com]

- 2. thecreativechemist.org [thecreativechemist.org]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. chesci.com [chesci.com]

- 6. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Genesis of a Versatile Compound: An In-depth Technical Guide to Calcium Acetylacetonate

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of calcium acetylacetonate. Designed for researchers, scientists, and professionals in drug development, this document consolidates key quantitative data, detailed experimental protocols, and visual representations of its synthetic pathways to serve as an essential resource for the scientific community.

Introduction: A Historical Perspective

The precise origins of calcium acetylacetonate are not definitively documented in a singular discovery. Its history is intertwined with the broader development of coordination chemistry and the study of metal acetylacetonate complexes. While Sir Humphry Davy first isolated calcium in 1808, and the ligand acetylacetone was known from the 19th century, the synthesis of their resulting complex, calcium acetylacetonate, likely emerged from the systematic investigation of metal β-diketonate complexes in the late 19th and early 20th centuries.

Physicochemical Properties of Calcium Acetylacetonate

Calcium acetylacetonate is a white to off-white crystalline powder with a slight characteristic odor. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄CaO₄ | [1] |

| Molecular Weight | 238.30 g/mol | [1] |

| Melting Point | 270.4 °C | [2] |

| Decomposition Point | 277-284 °C | [2] |

| Solubility | Slightly soluble in methanol and water; soluble in acidic water. | [2] |

| Appearance | White powder | [2] |

| pH (10 g/L in H₂O at 20°C) | 10.5 | [2] |

Synthesis of Calcium Acetylacetonate: Experimental Protocols

The synthesis of calcium acetylacetonate can be achieved through various methods, primarily the liquid-phase and solid-phase (robust phase) methods. Below are detailed protocols for common synthetic routes.

Liquid-Phase Synthesis from Calcium Chloride

This method involves the reaction of a calcium salt with acetylacetone in a suitable solvent, typically in the presence of a base to facilitate the deprotonation of the β-diketone.

Experimental Protocol:

-

Preparation of Calcium Hydroxide: An aqueous solution of calcium chloride is reacted with an aqueous solution of sodium hydroxide to precipitate calcium hydroxide. The precipitate is then filtered and washed to remove impurities.[3]

-

Reaction with Acetylacetone: The freshly prepared calcium hydroxide is suspended in methanol.[3]

-

An excess of acetylacetone (2-5% concentration in methanol) is added to the suspension.[3]

-

The mixture is refluxed for a specified period, typically 1-2 hours, to ensure complete reaction.[3]

-

Isolation and Purification: After cooling, the resulting calcium acetylacetonate precipitate is collected by filtration.[3]

-

The product is washed with methanol to remove any unreacted starting materials and byproducts.[3]

-

The purified calcium acetylacetonate is then dried in an oven at 90°C.[3]

A reported yield for this method is approximately 96%.[3]

Solid-Phase (Robust Phase) Synthesis

This environmentally friendly method avoids the use of solvents and relies on the direct grinding of reactants.

Experimental Protocol:

-

Reactant Mixing: A solid base (e.g., calcium hydroxide) and acetylacetone are added to a mortar in a specific ratio.[2]

-

Grinding: The mixture is ground for several minutes until a homogeneous paste is formed. This initial step facilitates the formation of the acetylacetonate anion.[2]

-

Addition of Calcium Source: A specified amount of a calcium source, such as metallic calcium, is then added to the mixture.[2]

-

Final Grinding: The entire mixture is further ground until a stable powder of calcium acetylacetonate is obtained.[2]

This method is noted for its high selectivity, high yield, and mild reaction conditions.[2]

Characterization Data

The structural and thermal properties of calcium acetylacetonate have been investigated using various analytical techniques.

| Analytical Technique | Key Findings |

| Thermogravimetric Analysis (TGA) | Thermal decomposition of calcium acetylacetonate hydrate occurs in multiple steps, starting with the loss of adsorbed and coordinated water, followed by the decomposition of the chelate structure to form calcium carbonate, and finally yielding calcium oxide at higher temperatures.[4] |

| Differential Thermal Analysis (DTA) | DTA curves show endothermic peaks corresponding to dehydration and decomposition events, and exothermic peaks related to the oxidation of decomposition products.[4] |

| Infrared (IR) Spectroscopy | The IR spectrum of calcium acetylacetonate shows characteristic absorption bands for the C=O and C=C stretching vibrations of the coordinated acetylacetonate ligand, typically observed around 1600 cm⁻¹ and 1520 cm⁻¹, respectively. The positions of these bands are shifted compared to free acetylacetone, indicating chelation to the calcium ion. |

| UV-Visible Spectroscopy | The UV-Visible spectrum of calcium acetylacetonate in solution exhibits absorption bands characteristic of the π-π* transitions within the acetylacetonate ligand. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra confirm the structure of the acetylacetonate ligand coordinated to the calcium ion. |

Synthetic Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the synthesis of calcium acetylacetonate.

Caption: General synthesis pathway for calcium acetylacetonate.

Caption: Experimental workflow for the synthesis and characterization of calcium acetylacetonate.

References

- 1. Alkaline earth metal - Wikipedia [en.wikipedia.org]

- 2. Synthesis and characterization of alkaline-earth-metal. beta. -diketonate complexes used as precursors for chemical vapor deposition of thin-film superconductors (Journal Article) | OSTI.GOV [osti.gov]

- 3. WO2004056737A1 - Process for the preparation of metal acetylacetonates - Google Patents [patents.google.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis Using Calcium bis(4-oxopent-2-en-2-olate)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Calcium bis(4-oxopent-2-en-2-olate), also known as calcium acetylacetonate, as a precursor in sol-gel synthesis. This method is particularly effective for the preparation of calcium phosphate-based biomaterials, such as hydroxyapatite, which are of significant interest in biomedical applications due to their biocompatibility and similarity to the mineral component of bone.

Introduction to Calcium bis(4-oxopent-2-en-2-olate) in Sol-Gel Synthesis

Calcium bis(4-oxopent-2-en-2-olate) is a versatile precursor for the sol-gel synthesis of calcium-containing materials. Its organic ligands facilitate a controlled hydrolysis and condensation process, which is fundamental to the sol-gel method. This allows for the synthesis of materials with high purity, homogeneity, and controlled morphology at relatively mild processing temperatures. The sol-gel process, in this context, generally involves the formation of a colloidal suspension (sol) that undergoes gelation to form a solid network in a continuous liquid phase (gel). Subsequent drying and heat treatment of the gel yield the final ceramic material.

The use of calcium acetylacetonate has been successfully demonstrated for the synthesis of calcium hydroxyapatite (HA), a key inorganic component of human bones and teeth.[1] This makes it a valuable technique for producing bioactive materials for bone regeneration and implant coatings.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters from representative sol-gel synthesis protocols for calcium phosphate using calcium acetylacetonate.

| Parameter | Value | Notes | Reference |

| Precursors | |||

| Calcium Source | Calcium acetylacetonate dihydrate (Ca(C₅H₇O₂)₂·2H₂O) | ||

| Phosphorus Source | Trimethyl phosphate, Tributyl phosphate, Triethyl phosphite, Diethyl phosphite, Diisopropyl phosphite | The choice of phosphorus precursor can influence the phase purity of the final product. | |

| Molar Ratios | |||

| Ca/P Molar Ratio | 1.67 | Stoichiometric ratio for hydroxyapatite. | |

| Reactant Concentrations | |||

| Calcium Acetylacetonate | 0.05 mol in 25 ml of alcohol | ||

| Phosphorus Precursor | 0.03 mol in 15 ml of alcohol or alcohol-water mixture | ||

| Reaction Conditions | |||

| Aging Time (Sol) | 2 hours | At room temperature. | |

| Drying Temperature (Gel) | 65 °C | Slow evaporation. | |

| Calcination Temperature | 250 °C for 6 hours, followed by 1000 °C for 15 hours | Initial calcination to remove organics, followed by high-temperature treatment for crystallization. | [1] |

Experimental Protocols

Synthesis of Calcium Hydroxyapatite (HA) via a Non-Aqueous Sol-Gel Process

This protocol details the synthesis of calcium hydroxyapatite using calcium acetylacetonate and a phosphorus precursor in an alcoholic solvent.

Materials:

-

Calcium acetylacetonate dihydrate (Ca(C₅H₇O₂)₂·2H₂O)

-

Choice of phosphorus precursor (e.g., triethyl phosphite)

-

Ethanol (or other suitable alcohol)

-

Distilled water

-

Agate mortar and pestle

-

Beakers and magnetic stirrer

-

Drying oven

-

High-temperature furnace

Procedure:

-

Preparation of Precursor Solutions:

-

Dissolve 0.05 mol of calcium acetylacetonate dihydrate in 25 ml of ethanol with stirring.

-

In a separate beaker, dissolve 0.03 mol of the phosphorus precursor in 15 ml of ethanol. For certain phosphorus precursors, a mixture of alcohol and water may be used.

-

-

Formation of the Sol:

-

Add the phosphorus precursor solution dropwise to the stirred calcium acetylacetonate solution.

-

Continue stirring the resulting sol at room temperature for 2 hours to allow for initial hydrolysis and condensation reactions.

-

-

Gelation:

-

Slowly evaporate the solvent from the sol at 65 °C. This will lead to the formation of a viscous gel.

-

-

Drying and Grinding:

-

Dry the gel completely in an oven.

-

Grind the dried gel into a fine powder using an agate mortar and pestle.

-

-

Calcination:

-

Calcine the ground powder in a furnace at 250 °C for 6 hours in air to remove organic residues.

-

Increase the temperature to 1000 °C and maintain for 15 hours to promote the crystallization of hydroxyapatite.

-

-

Characterization:

-

The resulting powder can be characterized using techniques such as X-ray diffraction (XRD) to confirm the hydroxyapatite phase and Fourier-transform infrared (FTIR) spectroscopy to identify functional groups.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the sol-gel synthesis of calcium hydroxyapatite using calcium acetylacetonate.

Caption: Workflow for sol-gel synthesis of hydroxyapatite.

This comprehensive guide should serve as a valuable resource for professionals engaged in the development of advanced biomaterials. The provided protocols and data offer a solid foundation for the successful implementation of sol-gel synthesis using Calcium bis(4-oxopent-2-en-2-olate).

References

Advancing Thin Film Deposition: Application Notes and Protocols for Chemical Vapor Deposition using Calcium Acetylacetonate

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive guide on the chemical vapor deposition (CVD) of thin films utilizing calcium acetylacetonate. These detailed application notes and protocols provide a foundational understanding and practical framework for the synthesis of calcium-containing thin films, such as calcium oxide (CaO) and calcium carbonate (CaCO₃), which are of increasing interest for various applications, including biocompatible coatings and electronic materials.

The successful deposition of high-quality thin films via CVD is critically dependent on precise control over experimental parameters. The thermal properties of the precursor, calcium acetylacetonate (Ca(acac)₂), dictate the operational windows for vaporization and deposition. Thermal analysis reveals that hydrated calcium acetylacetonate is stable up to 175°C.[1][2] Above this temperature, it undergoes a multi-step decomposition, initially forming calcium carbonate, which subsequently converts to calcium oxide at temperatures ranging from 635°C to 800°C.[1][2] This behavior underscores the importance of substrate temperature in determining the final composition of the deposited film.

Key Deposition Parameters

Successful CVD of calcium-containing thin films requires careful optimization of several key parameters. The following table summarizes typical ranges for these parameters, derived from analogous metal-organic CVD (MOCVD) processes for metal oxides.

| Parameter | Typical Range | Remarks |

| Precursor Temperature | 150 - 250°C | Must be below the decomposition temperature of Ca(acac)₂ (starts at 175°C) to ensure stable vapor transport. |

| Substrate Temperature | 350 - 800°C | Lower temperatures (350-450°C) may yield calcium carbonate films. Higher temperatures (>635°C) are required for the deposition of calcium oxide. |

| Carrier Gas | Nitrogen (N₂), Argon (Ar) | Inert gases are used to transport the vaporized precursor to the reaction chamber. |

| Reactant Gas | Oxygen (O₂), Air | An oxidant is typically required for the formation of oxide films. |

| Reactor Pressure | 20 - 760 Torr | Can be varied to influence film growth rate and morphology. |

Experimental Protocols

Below are detailed protocols for the deposition of calcium carbonate and calcium oxide thin films using a hot-wall CVD reactor.

Protocol 1: Deposition of Calcium Carbonate (CaCO₃) Thin Films

Objective: To deposit amorphous or polycrystalline calcium carbonate thin films.

Materials:

-

Calcium acetylacetonate hydrate (Ca(C₅H₇O₂)₂·xH₂O)

-

Substrates (e.g., silicon, glass)